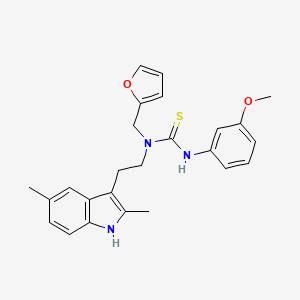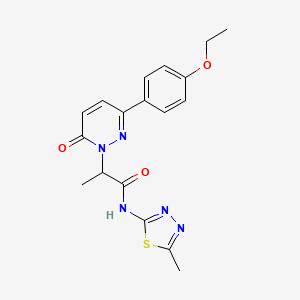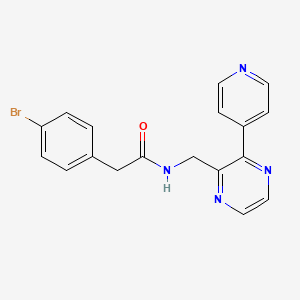
2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate is a chemical compound that has attracted a lot of attention in scientific research. It is commonly known as Methiocarb and is used as a pesticide and insecticide. Methiocarb belongs to the carbamate family of chemicals and has been found to be effective against a wide range of pests, including insects and rodents.
Scientific Research Applications
Agricultural Applications
- Fungicide Carrier Systems : Carbendazim and tebuconazole, fungicides with structures related to 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules. This enhances the release profiles and transfer of the fungicides, reduces environmental and human toxicity, and improves control of fungal diseases in plants (Campos et al., 2015).
Chemical Synthesis and Structure
- Structural Analysis : The structures of similar benzylsulfamoyl carbamates have been examined, revealing intricate hydrogen bonding patterns. This has implications for the development of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).
- Organometallic Synthesis : Research on alkyl and alkylidene derivatives of titanium supported by carbazole ligation, involving reactions with 2,6-dimethylphenyl isocyanide, indicates potential applications in the synthesis of complex organometallic compounds (Riley et al., 1997).
Medical and Biological Applications
- Carbonic Anhydrase Inhibition : Benzylsulfamide analogs, which are structurally related to 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate, have been synthesized and found to effectively inhibit carbonic anhydrase, an enzyme significant in many physiological processes (Göksu et al., 2014).
- Anti-Helicobacter pylori Agents : Carbamate derivatives have shown potent activity against Helicobacter pylori, a gastric pathogen. This suggests potential for developing new anti-infective agents (Carcanague et al., 2002).
Environmental and Analytical Chemistry
- Photodecomposition Studies : The photodecomposition of carbamates like Zectran, which is structurally related, indicates environmental degradation pathways and potential toxicological impacts (Silk & Unger, 1973).
- Residue Analysis in Food : Analytical methods have been developed for detecting carbamate insecticides in food, highlighting the importance of monitoring and regulating their use (Miyata & Kashimoto, 1974).
Catalysis and Material Science
- Catalyst Development : Heterogeneous CeO2 catalysts have been used for the synthesis of organic carbamates, demonstrating applications in green chemistry and sustainable industrial processes (Honda et al., 2011).
properties
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(2,6-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-7-6-8-13(2)16(12)18-17(19)20-11-14-9-4-5-10-15(14)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVLFGAHMMKFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OCC2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
methanone](/img/structure/B2363274.png)



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)